molecular formula C13H8ClNS B8526673 4-Chloro-2-thiophen-3-yl-quinoline

4-Chloro-2-thiophen-3-yl-quinoline

Cat. No. B8526673
M. Wt: 245.73 g/mol
InChI Key: QNGGBZPZQMGCGM-UHFFFAOYSA-N
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Patent
US06440995B1

Procedure details

The title compound, MS: m/e=245 (M+), was prepared from 4-chloro-quinoline and 3-bromothiophene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.Br[C:13]1[CH:17]=[CH:16][S:15][CH:14]=1>>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC2=CC=CC=C12)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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